

In Vitro and In Vivo Effects of TL13-22: A Technical Guide

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Compound of Interest

Compound Name: TL13-22

Cat. No.: B2854692

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Introduction

TL13-22 is a potent and specific small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). It is structurally related to the PROTAC (Proteolysis Targeting Chimera) ALK degrader TL13-12, for which it serves as a negative control. Unlike TL13-12, which induces the degradation of the ALK protein, **TL13-22** inhibits ALK's kinase activity without causing its degradation. This property makes **TL13-22** a valuable tool for distinguishing the cellular effects of ALK kinase inhibition from those of ALK protein degradation. This guide provides a comprehensive overview of the available in vitro and in vivo data on **TL13-22**, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

In Vitro Efficacy and Potency of TL13-22

The primary in vitro activity of **TL13-22** is the direct inhibition of ALK kinase. The following table summarizes the key quantitative data available for **TL13-22**.

Parameter	Value	Target	Assay Type	Reference
IC ₅₀	0.54 nM	ALK	Biochemical Kinase Assay	[1][2]

Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Biochemical ALK Kinase Inhibition Assay

Objective: To determine the in vitro potency of **TL13-22** in inhibiting the enzymatic activity of ALK.

Materials:

- Recombinant ALK enzyme
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a poly-Glu-Tyr peptide)
- **TL13-22** (dissolved in DMSO)
- Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates

Procedure:

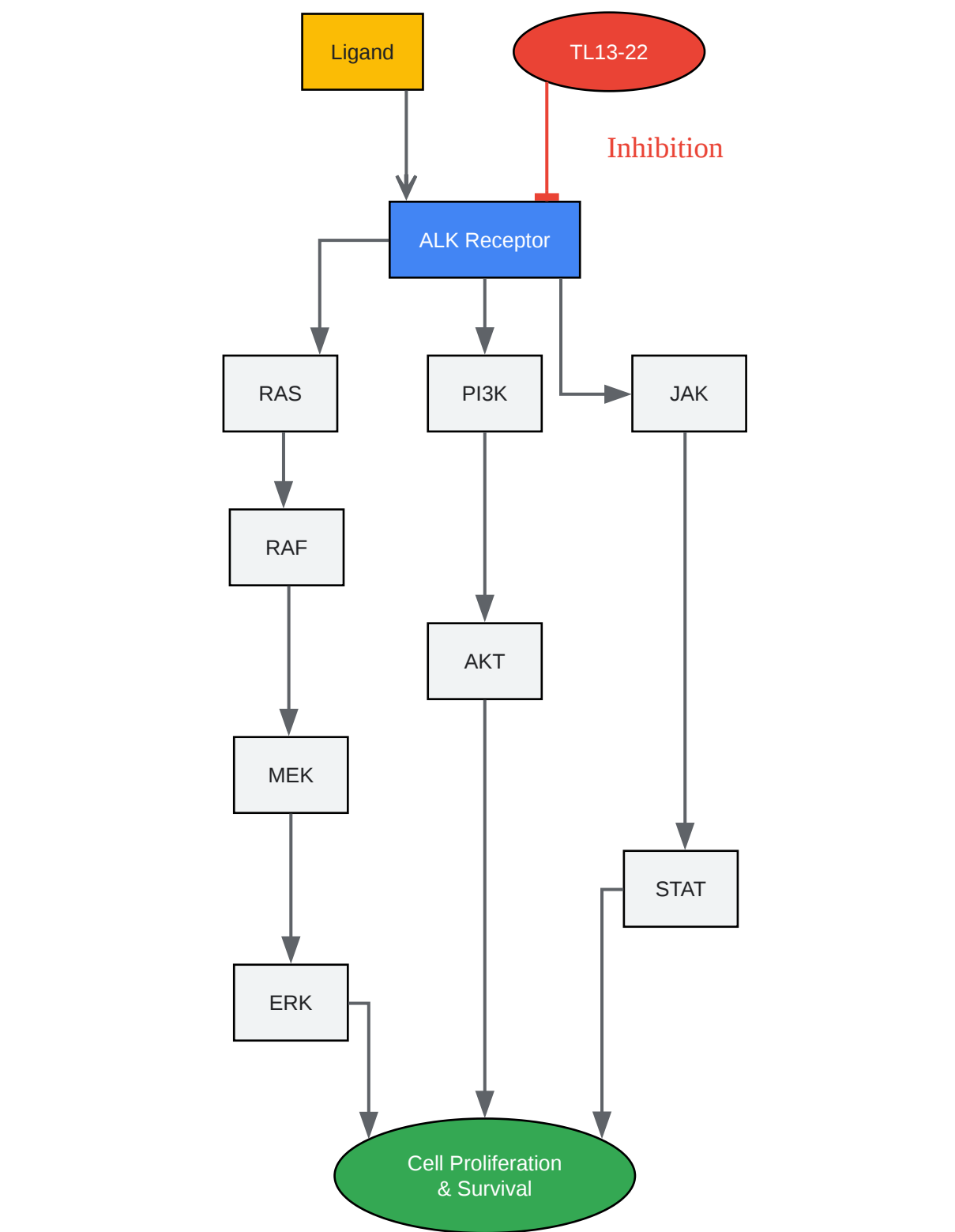
- Prepare serial dilutions of **TL13-22** in DMSO and then in kinase buffer.
- Add the diluted **TL13-22** or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the recombinant ALK enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
- Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

- Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced, which is proportional to the kinase activity. This is typically done using a luminescence-based detection reagent.
- The luminescence signal is read using a plate reader.
- The IC_{50} value is calculated by plotting the percentage of kinase inhibition against the logarithm of the **TL13-22** concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

ALK Signaling Pathway Inhibition by TL13-22

The following diagram illustrates the canonical ALK signaling pathway and the point of inhibition by **TL13-22**. Upon activation by a ligand or through oncogenic fusion, ALK dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and differentiation. **TL13-22**, as an ATP-competitive inhibitor, blocks the kinase activity of ALK, thereby preventing the phosphorylation and activation of these downstream signaling cascades.



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References

- 1. Chemically Induced Degradation of Anaplastic Lymphoma Kinase (ALK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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